N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the quinoline ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, compounds similar to this compound are investigated for their potential as therapeutic agents.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Known for its antimalarial activity.
Quinoline: The parent compound for many derivatives with diverse biological activities.
Piperidine derivatives: Often explored for their pharmacological properties.
Uniqueness
N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[4-(3-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-15-7-6-8-16(13-15)23-19-14-20(21(26)25-11-4-1-5-12-25)24-18-10-3-2-9-17(18)19/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVYTTCQFFQUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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